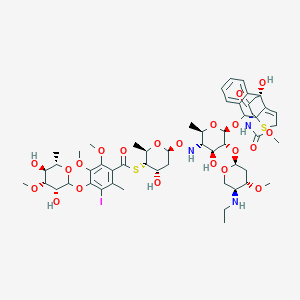![molecular formula C18H26ClN3O2 B236371 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called GABA aminotransferase inhibitors, which are known to modulate the levels of the neurotransmitter GABA in the brain.
Mechanism of Action
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide increases the levels of GABA in the brain, which can have a calming and relaxing effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can have a calming and relaxing effect, and can reduce the severity of symptoms in conditions such as epilepsy, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. It has also been shown to have a good safety profile in animal studies. However, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Future Directions
There are several future directions for research on N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide. One area of interest is its potential use in the treatment of addiction, particularly for alcohol and cocaine dependence. Another area of interest is its use in the treatment of anxiety and related disorders. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.
Synthesis Methods
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide can be synthesized by reacting 3-chloro-4-fluoroaniline with 3-methylbutanoyl chloride to form 3-chloro-4-[4-(3-methylbutanoyl)anilino]phenyl chloride. This intermediate is then reacted with piperazine to form the desired compound, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide.
Scientific Research Applications
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is known to have anxiolytic, anticonvulsant, and sedative effects. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide has been studied in animal models of epilepsy, anxiety, and addiction, and has shown promising results in reducing the severity of symptoms.
properties
Product Name |
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide |
|---|---|
Molecular Formula |
C18H26ClN3O2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-4-17(23)20-14-5-6-16(15(19)12-14)21-7-9-22(10-8-21)18(24)11-13(2)3/h5-6,12-13H,4,7-11H2,1-3H3,(H,20,23) |
InChI Key |
ANLUVBKSVKLTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)